molecular formula C21H25N5O4 B2878798 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-15-0

3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2878798
CAS No.: 877644-15-0
M. Wt: 411.462
InChI Key: ASEFHPUJAWLFPD-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines ethoxyethyl and ethoxyphenyl groups with an imidazo[2,1-f]purine core, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of ethoxyethyl and ethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, sodium hydride, and dimethylformamide (DMF) as a solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique imidazo[2,1-f]purine core and the specific arrangement of ethoxyethyl and ethoxyphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(2-ethoxyethyl)-6-(4-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-5-29-12-11-24-19(27)17-18(23(4)21(24)28)22-20-25(17)13-14(3)26(20)15-7-9-16(10-8-15)30-6-2/h7-10,13H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEFHPUJAWLFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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